molecular formula C10H15NO3 B047928 Pvp-VA CAS No. 25086-89-9

Pvp-VA

Cat. No. B047928
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Patent
US06599987B1

Procedure details

Zhong et al, U.S. Pat. No. 5,663,258, discloses strongly-swellable, moderately-crosslinked copolymers of vinylpyrrolidone and vinyl acetate (PVP/VA). The PVP/VA copolymer of the Zhong reference is formed by coprecipitation in an organic solvent, such as cyclohexane or heptane, in the presence of a free radical initiator and a crosslinker material, such as N,N′-divinylimidazolidone, 1-vinyl-3(E)-ethylidene pyrolidone, pentaerythritol triallyl ether, triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione and 2,4,6-triallyloxy-1,3,5-triazine. The resulting PVP/VA copolymer is water insoluble.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].C1CCCCC1>CCCCCCC>[CH3:10][C:9]([O:12][CH:13]=[CH2:14])=[O:11].[CH2:2]=[CH:1][N:3]1[C:4](=[O:8])[CH2:5][CH2:6][CH2:7]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC=C.C=CN1CCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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